molecular formula C15H13ClNO3- B8540116 5-(p-Chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate

5-(p-Chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate

Cat. No. B8540116
M. Wt: 290.72 g/mol
InChI Key: ZXVNMYWKKDOREA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04299770

Procedure details

About 31 grams of the lower alkyl ester form of 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate are saponified in 225 ml. of an aqueous reaction medium containing 0.12 M.NaOH. Saponification is carried out at about 90° C. for a period of from about 2 to 4 hours. At the end of this period, the aqueous saponification medium is cooled to a temperature of 0° to 5° C. The resulting insoluble first crop of acetate salt product is removed from the aqueous mother liquor. An 86-88% yield of Zomepirac [sodium 5-(p-chlorobenzoyl)-1,4 -dimethylpyrrole-2-acetate] is thereby realized based on the amount of ester initially employed.
[Compound]
Name
lower alkyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([O-:17])=[O:16])=[CH:10][C:9]=2[CH3:18])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+]>>[CH3:18][C:9]1[CH:10]=[C:11]([CH2:14][C:15]([OH:17])=[O:16])[N:12]([CH3:13])[C:8]=1[C:6]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:20][CH:19]=1)=[O:7] |f:1.2|

Inputs

Step One
Name
lower alkyl ester
Quantity
31 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of an aqueous reaction medium containing 0.12 M
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this period, the aqueous saponification medium is cooled to a temperature of 0° to 5° C
CUSTOM
Type
CUSTOM
Details
The resulting insoluble first crop of acetate salt product is removed from the aqueous mother liquor

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
CC=1C=C(N(C1C(=O)C=2C=CC(=CC2)Cl)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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